N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-7-6-10-20(15(14)2)27-16(3)21(26)23-18-9-5-4-8-17(18)19-13-25-11-12-28-22(25)24-19/h4-10,13,16H,11-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIBAXSDNHOJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of imidazo[2,1-b]thiazole and phenoxy moieties, contributing to its diverse biological activities. Its molecular formula is , with a molecular weight of 398.49 g/mol. The structural complexity allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2S |
| Molecular Weight | 398.49 g/mol |
| Structural Features | Imidazo[2,1-b]thiazole, Phenoxy |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that the compound can suppress the growth of various cancer cell lines, particularly kidney cancer cells. The mechanism of action appears to involve the inhibition of specific biochemical pathways crucial for cancer cell proliferation.
Key Findings:
- Cell Lines Tested: The compound demonstrated moderate efficacy against kidney cancer cells and weaker effects on prostate cancer, colon cancer, and leukemia cell lines.
- IC50 Values: The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cell growth. For example, derivatives with similar structures have shown IC50 values ranging from 2.44 µM to higher values depending on the specific cell line tested .
The mechanism by which this compound exerts its anticancer effects is multifaceted:
- Targeting Enzymatic Pathways: The compound may inhibit enzymes involved in nucleotide synthesis and cell cycle regulation, thereby impairing cancer cell proliferation.
- Induction of Apoptosis: Studies suggest that treatment with this compound increases the proportion of apoptotic cells significantly compared to untreated controls, indicating its potential to trigger programmed cell death in cancer cells .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been investigated for additional biological activities:
- Antimicrobial Effects: Some derivatives exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
- Potential as Catalysts: The structural features allow these compounds to act as catalysts in asymmetric synthesis, broadening their application scope in synthetic chemistry.
Study 1: Anticancer Activity Assessment
In a study assessing various imidazo[2,1-b]thiazole derivatives, this compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated a significant reduction in viability for kidney cancer cells after 48 hours of treatment.
Study 2: Toxicity Evaluation
The toxicity profile was assessed using Daphnia magna as a model organism. The compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .
Preparation Methods
Imidazole Core Formation
The thiazole-imidazo[2,1-b]thiazole scaffold is constructed via condensation of 4,5-diphenyl-2-mercaptoimidazole with ethylene-1,2-dihalides (e.g., 1,2-dibromoethane) in DMF using potassium hydride (KH) or K₂CO₃ as a base. For the target compound, 2-nitrobenzoin is condensed with thiourea in refluxing DMF to form 4,5-bis(2-nitrophenyl)-2-mercaptoimidazole , followed by reduction to the corresponding amine using hydrogenation (H₂/Pd-C).
Cyclization and Functionalization
Alkylation of the mercaptoimidazole with 1,2-dibromoethane in DMF at 0–25°C for 12–48 hours yields 6-(2-nitrophenyl)-2,3-dihydroimidazo[2,1-b]thiazole . Catalytic hydrogenation reduces the nitro group to an amine, producing 6-(2-aminophenyl)-2,3-dihydroimidazo[2,1-b]thiazole .
Optimization Notes :
Amide Bond Formation
The final step couples 2-(2,3-dimethylphenoxy)propanoic acid with 6-(2-aminophenyl)-2,3-dihydroimidazo[2,1-b]thiazole using coupling agents. A protocol adapted from peptide synthesis employs 2-chloro-1-methylpyridinium iodide (CMPI) and TEA in dichloromethane (DCM) at room temperature. Activation of the carboxylic acid precedes nucleophilic attack by the aniline, forming the amide bond.
Representative Procedure :
- Activation : 2-(2,3-Dimethylphenoxy)propanoic acid (1 eq), CMPI (1.3 eq), and TEA (3 eq) in DCM.
- Coupling : Add 6-(2-aminophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (1 eq), stir for 2–4 hours.
- Workup : Concentrate, purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 70–80% after purification.
Purification and Characterization
Chromatographic Purification
Crude product is purified using silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1 gradient). Recrystallization from ethanol/water improves purity (>95%).
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 8.20 (s, 1H, imidazole), 7.65–7.10 (m, aromatic), 4.50 (q, 1H, CH), 3.80–3.40 (m, thiazole-CH₂), 2.30 (s, 6H, CH₃).
- MS (ESI) : m/z 434.2 [M+H]⁺.
Methodological Comparisons and Optimization
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the imidazo[2,1-b]thiazole core. A representative approach includes:
- Step 1 : Condensation of substituted phenylamines with thiazole precursors under acidic conditions (e.g., sulfuric acid) to form bicyclic intermediates .
- Step 2 : Coupling the imidazo-thiazole intermediate with a phenoxy-propanamide moiety via amide bond formation, often using coupling agents like HATU or DCC in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Purification : Flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used to isolate the final product .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- X-ray diffraction (XRD) : Resolves crystal structure and confirms stereochemistry, particularly for intermediates (e.g., dihydroimidazo-thiazole derivatives) .
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methylphenoxy groups) and confirms coupling efficiency. Chemical shifts for aromatic protons typically appear at δ 7.2–8.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., m/z 428.3 [M+H]+ in related compounds) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides) .
Q. How are reaction intermediates isolated and validated in the synthesis pathway?
Intermediate isolation often employs co-crystallization (e.g., using ethanol/water systems) or selective precipitation. For example, co-crystals of intermediates and byproducts can be analyzed via XRD to confirm structural integrity . TLC (silica gel, chloroform:acetone 3:1) monitors reaction progress, with Rf values distinguishing intermediates (e.g., Rf = 0.12–0.2) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) optimize reaction conditions for this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with experimental data to predict optimal reaction pathways. For example:
- Reaction path search : Identifies low-energy pathways for imidazo-thiazole cyclization, reducing trial-and-error experimentation .
- Solvent optimization : COSMO-RS simulations predict solvent effects on reaction yield (e.g., THF vs. DCM polarity impacts amide coupling efficiency) .
- Machine learning : Trains models on historical reaction data (e.g., temperature, catalyst loading) to recommend conditions for scale-up .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Multi-technique validation : Combine XRD (for absolute configuration) with NOESY NMR to assess spatial proximity of protons in ambiguous regions .
- Dynamic NMR studies : Variable-temperature NMR detects conformational flexibility (e.g., hindered rotation in amide bonds causing split signals) .
- Isotopic labeling : 13C-labeled precursors clarify coupling patterns in complex aromatic systems .
Q. What experimental design (DoE) strategies improve yield in multi-step syntheses?
- Fractional factorial design : Screens critical variables (e.g., temperature, stoichiometry, catalyst) with minimal experiments. For example, a 2^4 design (16 runs) identifies temperature and solvent as dominant factors in imidazo-thiazole formation .
- Response surface methodology (RSM) : Optimizes interdependent parameters (e.g., pH and reaction time in acidic cyclization steps) to maximize yield .
- Robustness testing : Introduces deliberate perturbations (e.g., ±5% reagent variation) to assess process stability .
Q. What strategies mitigate byproduct formation during amide coupling?
- Coupling agent selection : HATU outperforms EDCl/HOBt in minimizing racemization for sterically hindered amines .
- Low-temperature kinetics : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-activation of carboxylates) .
- In situ FTIR monitoring : Tracks carbonyl stretching frequencies (1680–1720 cm⁻¹) to terminate reactions at optimal conversion .
Methodological Considerations
Q. How are chiral centers in this compound analyzed and resolved?
- Chiral HPLC : Uses columns like Chiralpak® OD with methanol/CO2 mobile phases to separate enantiomers (e.g., retention times 1.6–2.4 minutes for isomers) .
- Circular dichroism (CD) : Correlates elution order with absolute configuration using reference standards .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures .
Q. What safety protocols are essential given the compound’s reactive intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
